Ethyl hydrogen phosphate(1-)
CAS No.:
Cat. No.: VC1921777
Molecular Formula: C2H6O4P-
Molecular Weight: 125.04 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C2H6O4P- |
---|---|
Molecular Weight | 125.04 g/mol |
IUPAC Name | ethyl hydrogen phosphate |
Standard InChI | InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-1 |
Standard InChI Key | ZJXZSIYSNXKHEA-UHFFFAOYSA-M |
Canonical SMILES | CCOP(=O)(O)[O-] |
Definition and Classification
Ethyl hydrogen phosphate(1-) is defined as an organophosphate oxoanion that functions as the conjugate base of ethyl dihydrogen phosphate, specifically arising from the deprotonation of one of the OH groups of the phosphate moiety . This compound is characterized by the presence of an ethyl group attached to a phosphate structure, giving it distinct chemical reactivity patterns. Within the chemical taxonomy framework, it is classified as a phosphoric acid derivative, specifically falling under the category of alkyl phosphates.
The compound is formally registered in chemical databases with the identifier CHEBI:59759, confirming its recognition as a distinct chemical entity within standardized nomenclature systems . Its classification within these systems positions it within the broader family of organophosphate compounds, which are characterized by phosphorus-oxygen bonds with at least one direct phosphorus-carbon linkage.
Nomenclature and Synonyms
The compound is recognized through several synonymous names in scientific literature and chemical databases:
Systematic Name | Alternative Names | Common Abbreviations |
---|---|---|
Ethyl hydrogen phosphate(1-) | Ethyl hydrogen phosphate anion | MEP |
Monoethyl hydrogen phosphate | ||
Monoethyl phosphate |
Chemical Structure and Properties
Structural Characteristics
Ethyl hydrogen phosphate(1-) features a distinctive molecular architecture centered around a phosphorus atom. The structure comprises an ethyl group (C₂H₅) bonded directly to a phosphorus atom, which is further bonded to three oxygen atoms. One of these oxygen atoms carries a hydrogen atom (indicating its acidic nature), while another bears a negative charge, reflecting the compound's anionic character. This structural arrangement provides the compound with its characteristic chemical behavior and reactivity patterns.
Chemical Identity
The compound exists as part of a family of phosphate esters with varying degrees of ethylation. It occupies an intermediate position in the hydrolysis pathway of triethyl phosphate, where sequential hydrolysis reactions produce different phosphate species as illustrated in the following transformation sequence:
Compound | Formula | Position in Hydrolysis Sequence |
---|---|---|
Triethyl Phosphate | (EtO)₃PO | Initial compound |
Diethyl Hydrogen Phosphate | (EtO)₂PO(OH) | First hydrolysis product |
Ethyl Dihydrogen Phosphate | (EtO)PO(OH)₂ | Second hydrolysis product |
Phosphoric Acid | PO(OH)₃ | Final hydrolysis product |
This sequential transformation demonstrates the chemical relationships between ethyl hydrogen phosphate and its structural analogues, highlighting its position within the broader family of phosphate compounds.
Synthesis Methods
Principal Synthetic Routes
The synthesis of ethyl hydrogen phosphate(1-) can be accomplished through several established methodologies. The primary approaches include:
-
Direct reaction of phosphoric acid with ethanol under controlled conditions
-
Phosphorylation of suitable organic substrates using appropriate phosphorylating agents
-
Controlled hydrolysis of higher phosphate esters such as triethyl phosphate
These synthetic pathways are instrumental in the development of phosphoramidates and other organophosphorus derivatives that find applications across multiple scientific and industrial domains.
Reaction Parameters and Conditions
The successful synthesis of ethyl hydrogen phosphate depends critically on precise control of reaction parameters. The following table outlines key parameters that influence synthesis outcomes:
Parameter | Optimal Range | Impact on Synthesis |
---|---|---|
Temperature | 0°C to 50°C | Affects reaction rate and product selectivity |
Reaction Duration | Several hours to overnight | Determines conversion completeness |
Catalyst Selection | Sulfuric acid or sodium sulfate | Facilitates reaction progression |
pH Conditions | Acid-controlled | Influences deprotonation state |
Chemical Reactivity and Mechanisms
Hydrolysis Behavior
Ethyl hydrogen phosphate(1-) participates in a series of well-defined hydrolysis reactions that proceed through specific mechanistic pathways. The hydrolysis sequence typically follows first-order kinetics with respect to the phosphate ester concentration . The reaction mechanism involves nucleophilic attack on the phosphorus center, with subsequent elimination of the ethoxy group.
The third hydrolysis reaction (THR) in the sequence converts ethyl dihydrogen phosphate to phosphoric acid, representing the complete removal of all ethyl groups from the original triethyl phosphate structure . This sequential hydrolysis pathway illustrates the chemical versatility of phosphate esters and their participation in stepwise transformations.
Reaction Determinants
The reaction kinetics and mechanisms involving ethyl hydrogen phosphate are significantly influenced by several experimental factors:
Factor | Effect on Reactivity |
---|---|
pH | Determines ionization state and nucleophilicity |
Temperature | Affects activation energy barriers and reaction rates |
Catalyst Presence | Stabilizes transition states and intermediate species |
Solvent Systems | Influences solvation effects and reactant accessibility |
Biological Relevance and Applications
Applications in Chemical Synthesis
Ethyl hydrogen phosphate(1-) serves as a versatile reagent in synthetic organic chemistry, particularly in reactions requiring controlled phosphorylation. Its utility extends to:
-
Preparation of phosphoramidates for pharmaceutical applications
-
Development of organophosphorus derivatives for agricultural chemicals
-
Synthesis of specialized phosphate-containing materials for industrial applications
-
Serving as an intermediate in multi-step synthetic pathways requiring phosphate functionalization
Analytical Characterization
Spectroscopic Identification
The identification and characterization of ethyl hydrogen phosphate(1-) can be accomplished through several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides definitive structural information about phosphorus-containing compounds . The characteristic chemical shifts observed in NMR spectra allow differentiation between various phosphate species, including ethyl hydrogen phosphate and its structural analogues.
In hydrolysis studies of triethyl phosphate, NMR analysis has been employed to monitor the formation of intermediate species, including ethyl hydrogen phosphate derivatives . These analytical approaches enable researchers to track reaction progress and confirm product identity with high precision.
Research Developments and Future Directions
Current Research Focus
Contemporary research involving ethyl hydrogen phosphate(1-) concentrates on several key areas:
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Developing improved synthetic methodologies with enhanced selectivity and yield
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Investigating catalytic systems that facilitate phosphorylation reactions
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Exploring applications in materials science, particularly in surface modification
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Understanding the mechanistic details of phosphate ester hydrolysis in various environments
Emerging Applications
The unique structural features and chemical reactivity of ethyl hydrogen phosphate continue to inspire new applications across scientific disciplines. Potential future applications include:
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Development of novel phosphate-based materials with specialized properties
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Creation of phosphorylation reagents with improved specificity for biochemical applications
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Utilization in environmental remediation strategies targeting phosphate-containing pollutants
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Incorporation into advanced catalyst systems for organic synthesis
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